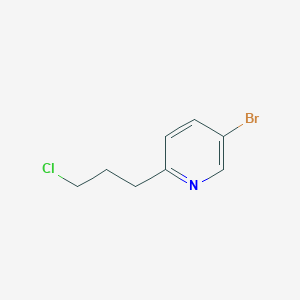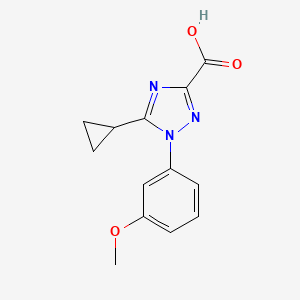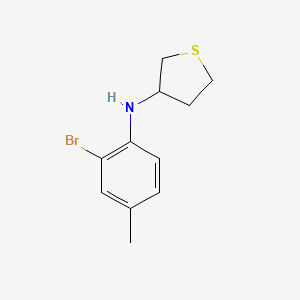
5-Bromo-2-(3-chloropropyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(3-chloropropyl)pyridine: is an organic compound with the molecular formula C8H9BrClN It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-chloropropyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-(3-chloropropyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(3-chloropropyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Amino Derivatives: Formed via substitution reactions with amines.
Fluorinated Derivatives: Formed via halogen-exchange reactions.
Scientific Research Applications
Chemistry: 5-Bromo-2-(3-chloropropyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. It may be used to create molecules with biological activity, such as enzyme inhibitors or receptor modulators .
Industry: The compound is used in the production of agrochemicals and other industrial chemicals. Its reactivity makes it suitable for creating specialized compounds for various applications .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-chloropropyl)pyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds. In biological systems, its mechanism would depend on the target molecule it interacts with, such as enzymes or receptors. The bromine and chlorine atoms in the compound can participate in halogen bonding, influencing its interaction with biological targets .
Comparison with Similar Compounds
5-Bromo-2-chloropyridine: A closely related compound with similar reactivity but lacking the propyl group.
2-(3-Chloropropyl)pyridine: Similar structure but without the bromine atom.
5-Bromo-2-fluoropyridine: Another halogenated pyridine derivative with different reactivity due to the presence of fluorine
Uniqueness: 5-Bromo-2-(3-chloropropyl)pyridine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. The propyl group also adds to its versatility in synthetic applications, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H9BrClN |
|---|---|
Molecular Weight |
234.52 g/mol |
IUPAC Name |
5-bromo-2-(3-chloropropyl)pyridine |
InChI |
InChI=1S/C8H9BrClN/c9-7-3-4-8(11-6-7)2-1-5-10/h3-4,6H,1-2,5H2 |
InChI Key |
BLNCOPGTGQFCKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13218553.png)
![{7-Methyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13218556.png)
![2-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13218557.png)



![{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13218587.png)

![6-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13218601.png)


![1-[(tert-Butoxy)carbonyl]-2-ethyl-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B13218630.png)
